

An In-Depth Technical Guide to 2-Mercapto-4-methyl-5-thiazoleacetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Mercapto-4-methyl-5-thiazoleacetic acid
Cat. No.:	B193822

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-4-methyl-5-thiazoleacetic acid, with the CAS number 34272-64-5, is a heterocyclic compound of significant interest in the pharmaceutical and chemical industries. It is a crucial intermediate in the synthesis of various compounds, most notably the cephalosporin antibiotic Cefodizime.[1][2] This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and analytical data.

Chemical and Physical Properties

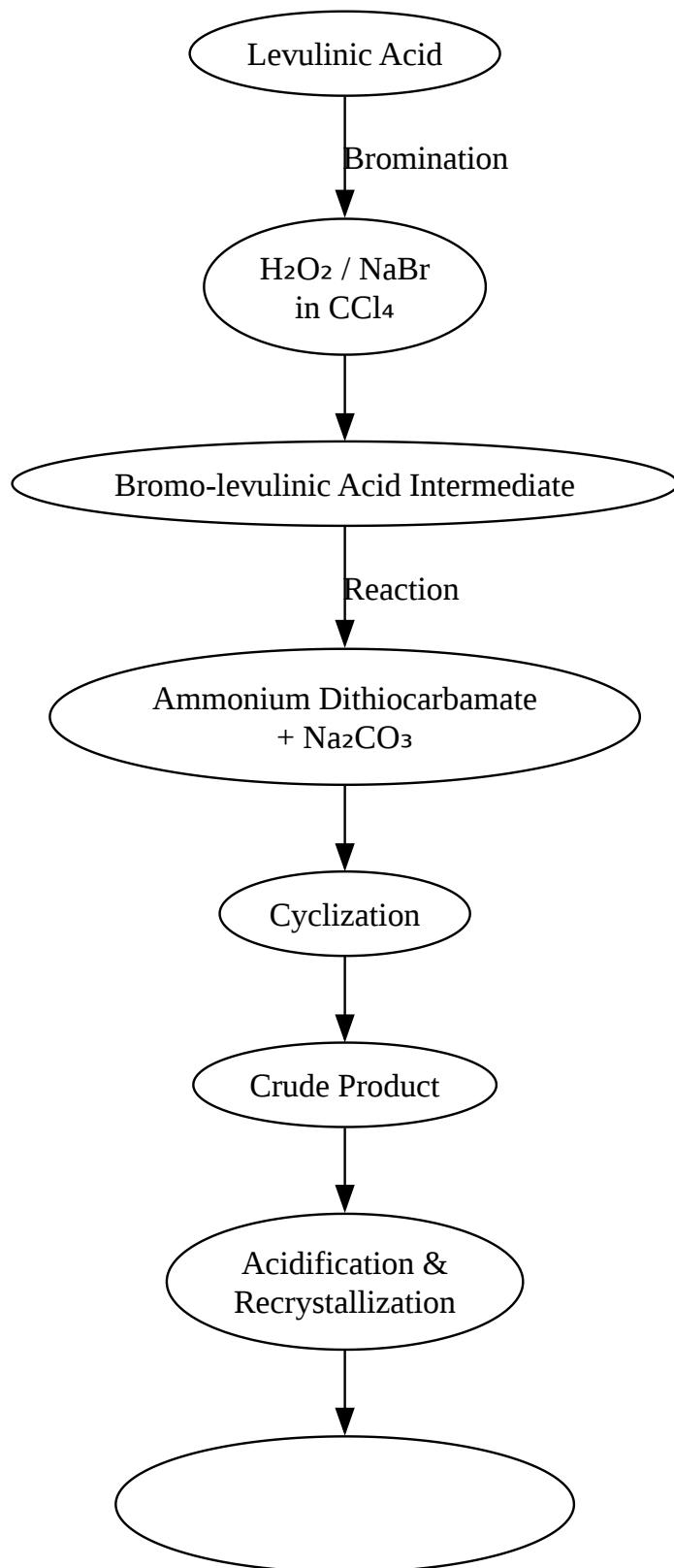
2-Mercapto-4-methyl-5-thiazoleacetic acid is a white to pale yellow crystalline powder.[3] It is characterized by the presence of a thiazole ring, a mercapto group, a methyl group, and a carboxylic acid moiety.[2]

Table 1: Physicochemical Properties of **2-Mercapto-4-methyl-5-thiazoleacetic Acid**

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₇ NO ₂ S ₂	[2][4]
Molecular Weight	189.26 g/mol	[2][4]
Melting Point	207 °C (decomposes)	[4]
Boiling Point	363.4 °C at 760 mmHg	[3]
Appearance	White to light yellow crystal powder	[3]
CAS Number	34272-64-5	[2][4]
Synonyms	(2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid, 2,3-Dihydro-4-methyl-2-thioxo-5-thiazoleacetic Acid, MMTA	[2]

Synthesis Protocols

Two primary methods for the synthesis of **2-Mercapto-4-methyl-5-thiazoleacetic acid** have been reported.


Method 1: Synthesis from Levulinic Acid

This method involves the reaction of levulinic acid with hydrogen peroxide and sodium bromide in carbon tetrachloride, followed by a cyclization reaction with ammonium dithiocarbamate and sodium carbonate.[3]

Experimental Protocol:

- **Bromination of Levulinic Acid:** To a solution of levulinic acid (1 mole) in carbon tetrachloride, add sodium bromide (1.2 moles). Slowly add hydrogen peroxide (1.5 moles) to the mixture while maintaining the temperature below 40°C. Stir the reaction mixture for 2-3 hours. After the reaction is complete, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

- Cyclization Reaction: To the crude bromo-levulinic acid, add a solution of ammonium dithiocarbamate (1.1 moles) and sodium carbonate (1.1 moles) in water. Heat the mixture to 60-70°C and stir for 4-5 hours.
- Purification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude product. The precipitate is filtered, washed with cold water, and then recrystallized from an appropriate solvent such as ethanol or an ethanol-water mixture to yield pure **2-Mercapto-4-methyl-5-thiazoleacetic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the multi-step synthesis of the target compound.

Analytical Data

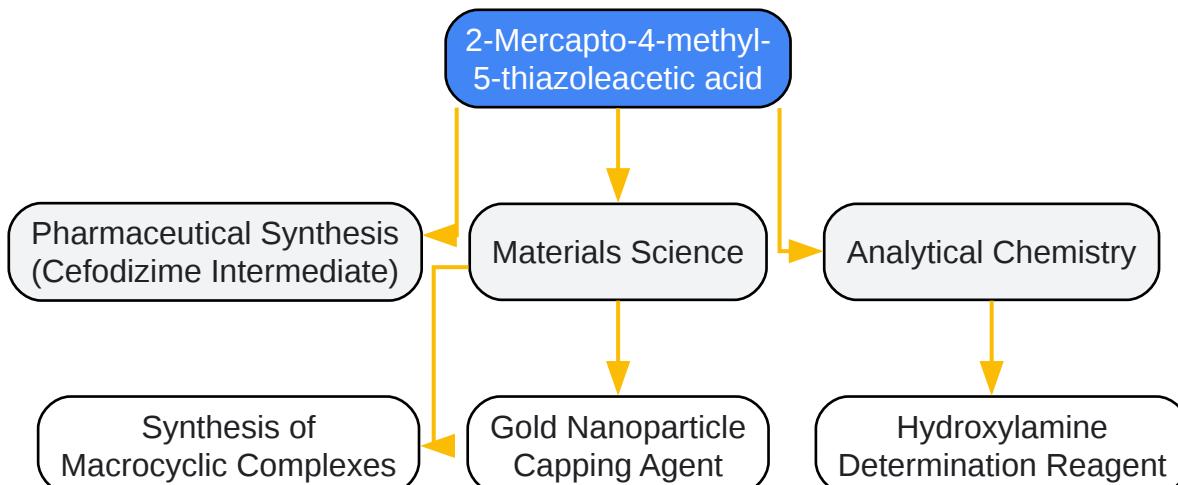
While specific spectral data is not widely published in publicly available literature, typical analytical characterization for this compound would involve the following techniques. The expected spectral features are outlined below based on its chemical structure.

Table 2: Expected Spectroscopic Data for **2-Mercapto-4-methyl-5-thiazoleacetic Acid**

Technique	Expected Features
¹ H NMR	Signals corresponding to the methyl protons (singlet, ~2.3 ppm), methylene protons of the acetic acid side chain (singlet, ~3.6 ppm), a broad signal for the carboxylic acid proton, and a broad signal for the mercapto/thiol proton.
¹³ C NMR	Resonances for the methyl carbon, methylene carbon, carboxylic carbon, and the carbons of the thiazole ring. The thione carbon (C=S) would appear at a characteristic downfield shift.
FTIR (cm ⁻¹)	Broad O-H stretch from the carboxylic acid, C-H stretches, C=O stretch (~1700 cm ⁻¹), C=N and C=C stretches of the thiazole ring, and a C=S stretch.
Mass Spec (m/z)	Molecular ion peak corresponding to the molecular weight (189.26 g/mol) and characteristic fragmentation patterns.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding the direct biological activities or the specific signaling pathways modulated by **2-Mercapto-4-methyl-5-thiazoleacetic acid** itself. Its primary documented biological relevance is as a key building block in the synthesis of Cefodizime, a third-generation cephalosporin antibiotic. The biological activity of Cefodizime is well-established and involves the inhibition of bacterial cell wall synthesis.


Some studies on related 2-mercaptobenzothiazole derivatives have reported antimicrobial and antifungal activities, as well as inhibitory effects on various enzymes. However, direct evidence for such activities for **2-Mercapto-4-methyl-5-thiazoleacetic acid** is not yet available.

Applications in Research and Development

The principal application of **2-Mercapto-4-methyl-5-thiazoleacetic acid** is in the pharmaceutical industry as a critical starting material for the synthesis of Cefodizime.

[1] Additionally, it has been utilized in materials science and analytical chemistry.

- Synthesis of Macrocyclic Complexes: It serves as a ligand in the self-assembly of novel organotin macrocyclic complexes.
- Nanoparticle Synthesis: It can be employed as a capping agent in the preparation of fused spherical gold nanoparticles. [4]* Analytical Reagent: It has been used as a reagent for the determination of hydroxylamine. [2] Relationship of Applications

[Click to download full resolution via product page](#)

Caption: Key application areas of **2-Mercapto-4-methyl-5-thiazoleacetic acid**.

Conclusion

2-Mercapto-4-methyl-5-thiazoleacetic acid is a valuable heterocyclic compound with established importance in pharmaceutical synthesis and emerging applications in other scientific fields. This guide has provided a detailed overview of its chemical properties,

synthesis, and known applications. Further research into its potential direct biological activities and involvement in cellular signaling pathways could unveil new therapeutic or research applications for this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Mercapto-4-methyl-5-thiazoleacetic Acid | CymitQuimica [cymitquimica.com]
- 3. nbinfo.com [nbinfo.com]
- 4. 2-メルカブト-4-メチル-5-チアゾール酢酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Mercapto-4-methyl-5-thiazoleacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193822#2-mercaptop-4-methyl-5-thiazoleacetic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com